An In-depth Technical Guide to the Core Basic Properties and Structure of 2-Phenylindole
An In-depth Technical Guide to the Core Basic Properties and Structure of 2-Phenylindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties and structural characteristics of 2-phenylindole. The information presented herein is intended to serve as a foundational resource for professionals engaged in chemical research, drug discovery, and materials science.
Chemical and Physical Properties
2-Phenylindole is a heterocyclic organic compound that features a phenyl group substituted at the 2-position of an indole (B1671886) ring.[1] It presents as an off-white to yellowish or slightly green crystalline powder.[1][2] This compound is a versatile building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] It is sparingly soluble in water but demonstrates good solubility in organic solvents such as methanol, dichloromethane (B109758), carbon tetrachloride, and ethanol (B145695).[2][3][4]
Below is a summary of its key quantitative properties:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁N | [1] |
| Molecular Weight | 193.24 g/mol | [4] |
| Melting Point | 188-190 °C | [2] |
| Boiling Point | 250 °C at 10 mmHg | [2] |
| Water Solubility | 0.7 µg/mL | [1][4] |
| pKa | 16.80 ± 0.30 (Predicted) | [1][2] |
Structural Information
The core structure of 2-phenylindole consists of a fused bicyclic indole system with a phenyl substituent at the second position.[1] This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[5]
| Identifier | Value | Reference |
| IUPAC Name | 2-phenyl-1H-indole | [4] |
| CAS Number | 948-65-2 | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 | [1][4] |
| InChI | InChI=1S/C14H11N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10,15H | [1][4] |
| InChIKey | KLLLJCACIRKBDT-UHFFFAOYSA-N | [1][4] |
// Indole Ring N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,-0.7!"]; C3a [label="C", pos="0,-1.4!"]; C7a [label="C", pos="-1.2,-0.7!"]; C7 [label="C", pos="-2.4,-1.4!"]; C6 [label="C", pos="-2.4,-2.8!"]; C5 [label="C", pos="-1.2,-3.5!"]; C4 [label="C", pos="0,-2.8!"];
// Phenyl Ring C1p [label="C", pos="2.4,0!"]; C2p [label="C", pos="3.6,0.7!"]; C3p [label="C", pos="4.8,0!"]; C4p [label="C", pos="4.8,-1.4!"]; C5p [label="C", pos="3.6,-2.1!"]; C6p [label="C", pos="2.4,-1.4!"];
// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C3a [label=""]; C3a -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C7a [label=""]; C7a -- N1 [label=""]; C3a -- C7a [label=""]; C2 -- C1p [label=""]; C1p -- C2p [label=""]; C2p -- C3p [label=""]; C3p -- C4p [label=""]; C4p -- C5p [label=""]; C5p -- C6p [label=""]; C6p -- C1p [label=""];
// Hydrogen Atoms H_N1 [label="H", pos="-0.5,0.5!"]; H_C3 [label="H", pos="1.7,-1.2!"]; H_C4 [label="H", pos="0.5,-3.3!"]; H_C5 [label="H", pos="-1.2,-4.2!"]; H_C6 [label="H", pos="-3.1,-3.3!"]; H_C7 [label="H", pos="-3.1,-0.9!"]; H_C2p [label="H", pos="3.6,1.4!"]; H_C3p [label="H", pos="5.5,0.5!"]; H_C4p [label="H", pos="5.5,-1.9!"]; H_C5p [label="H", pos="3.6,-2.8!"]; H_C6p [label="H", pos="1.7,-1.9!"];
// Add edges for H atoms N1 -- H_N1 [style=invis]; C3 -- H_C3 [style=invis]; C4 -- H_C4 [style=invis]; C5 -- H_C5 [style=invis]; C6 -- H_C6 [style=invis]; C7 -- H_C7 [style=invis]; C2p -- H_C2p [style=invis]; C3p -- H_C3p [style=invis]; C4p -- H_C4p [style=invis]; C5p -- H_C5p [style=invis]; C6p -- H_C6p [style=invis];
// Add labels for rings label_indole [label="Indole", pos="-0.6,-1.75!", fontsize=14, fontcolor="#5F6368"]; label_phenyl [label="Phenyl", pos="3.6,-0.7!", fontsize=14, fontcolor="#5F6368"]; } .dot Chemical structure of 2-phenylindole.
Experimental Protocols
A common and effective method for the preparation of 2-phenylindole is the Fischer indole synthesis.[6][7] This reaction involves the cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde, under acidic conditions.
Materials:
-
Anhydrous zinc chloride
-
Acetic acid (0.1 N)
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
n-Hexane
Procedure:
-
In a mortar, thoroughly mix phenylhydrazine (5.1 mmol) and acetophenone (5.0 mmol) with anhydrous zinc chloride (200 mol %).[6]
-
Add a few drops of 0.1 N acetic acid dropwise while continuously mixing at room temperature for 10 minutes.[6]
-
Transfer the resulting mixture to a round-bottomed flask equipped with a reflux condenser and a CaCl₂ guard tube.[6]
-
Heat the mixture slowly to 180 °C.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 10% ethyl acetate in n-hexane. The reaction is typically complete within 15 minutes.[6]
-
After completion, cool the reaction mixture to room temperature and dilute it with 5 mL of dichloromethane and 5 mL of water.[6]
-
Separate the organic layer, and extract the aqueous layer three times with 5 mL portions of dichloromethane.[6]
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.[6]
-
Filter the mixture and evaporate the solvent under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel, using 6% ethyl acetate in hexane (B92381) as the eluent, to yield pure 2-phenylindole as a light yellow solid.[6]
// Workflow Phenylhydrazine -> Mixing; Acetophenone -> Mixing; ZnCl2 -> Mixing; Mixing -> Heating; Heating -> Monitoring; Monitoring -> Quench; Quench -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> Product; } .dot Workflow for the synthesis of 2-phenylindole.
The structure and purity of synthesized 2-phenylindole are typically confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Samples are dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃). The spectrum provides information on the number and environment of protons in the molecule.
-
¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Samples are prepared similarly to ¹H NMR.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify the functional groups present in the molecule. Samples can be prepared as a KBr disc or a Nujol mull.[1] The N-H stretch is a characteristic peak for the indole ring.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Samples are dissolved in a suitable solvent, such as ethanol or methanol, and the absorbance is measured over a range of wavelengths. 2-Phenylindole exhibits fluorescence properties, making it suitable for fluorescence spectroscopy as well.[1]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is a common technique used for this purpose.
-
Spectroscopic Data Summary
The following table summarizes typical spectroscopic data for 2-phenylindole.
| Technique | Solvent/Method | Key Signals/Features | Reference |
| ¹H NMR | CDCl₃ | δ 8.33 (brs, 1H, NH), 7.67-7.65 (m, 3H), 7.46-7.39 (m, 3H), 7.35-7.13 (m, 3H), 6.84 (s, 1H) | [6] |
| ¹³C NMR | CDCl₃ | δ 137.99, 136.91, 132.45, 129.35, 129.14, 127.83, 125.27, 122.47, 120.79, 120.49, 111.03, 100.08 | [6] |
| IR | KBr disc | ν_max: 3428.01 (N-H stretch), 3053.42 (C-H aromatic stretch), 1524.95, 1345.96, 1181.15, 739.99, 685.12 cm⁻¹ | [6] |
| UV-Vis | Excitation Peak: 313 nm, Emission Peak: 362 nm | [8] | |
| HRMS (EI+) | m/z calculated for [M+H]⁺: 194.0970, found: 194.0964 | [6] |
Biological Significance and Signaling Pathways
2-Phenylindole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3]
One of the key mechanisms of action for the anti-inflammatory properties of some 2-phenylindole derivatives is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This pathway is crucial in regulating the immune response to infection and inflammation. Inhibition of NF-κB leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3] Furthermore, certain derivatives have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[9]
// Pathway connections Stimulus -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB_inactive [label="Inhibits"]; NFkB_inactive -> NFkB_active [label="Release"]; NFkB_active -> Nucleus [label="Translocates"]; Nucleus -> Gene_Expression [label="Induces"]; Gene_Expression -> Cytokines [label="Production"];
// Inhibition point Phenylindole -> IKK [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } .dot Inhibition of the NF-κB signaling pathway.
This guide provides a foundational understanding of 2-phenylindole, which is crucial for its application in research and development. Its versatile chemical nature and significant biological activities make it a compound of continuing interest in the scientific community.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Phenylindole [chembk.com]
- 3. omicsonline.org [omicsonline.org]
- 4. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Absorption [2-Phenyl Indole] | AAT Bioquest [aatbio.com]
- 9. japsonline.com [japsonline.com]
